1-(4-Fluorophenyl)piperidin-4-one

Description

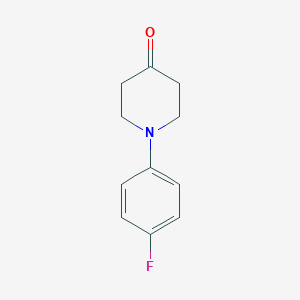

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYMDXQWTWIJHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345672 | |

| Record name | 1-(4-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116247-98-4 | |

| Record name | 1-(4-fluorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-4-PIPERIDINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the development of various pharmaceuticals, particularly those targeting the central nervous system such as analgesics and antidepressants.[1] This document outlines a probable synthetic route, details the necessary characterization methods, and presents the available data in a structured format to support research and development activities in medicinal chemistry and drug discovery.

Introduction

This compound is a derivative of piperidin-4-one, a versatile scaffold in medicinal chemistry. The piperidin-4-one nucleus is a common feature in a wide range of biologically active compounds, exhibiting activities such as anticancer, anti-HIV, antibacterial, and anticonvulsant properties.[2] The introduction of a 4-fluorophenyl group on the piperidine nitrogen atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Its structural motif is found in more complex molecules with applications in neuroscience research.[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the N-arylation of piperidin-4-one. The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds and represents a highly effective method for this transformation.[3]

Reaction Scheme:

The general reaction involves the coupling of piperidin-4-one with a 4-fluorophenyl halide (e.g., 4-fluorobromobenzene or 4-fluoroiodobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Synthetic pathway for this compound via Buchwald-Hartwig amination.

Experimental Protocol (General Procedure)

Materials:

-

Piperidin-4-one hydrochloride

-

4-Fluoroiodobenzene

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

A suitable base (e.g., cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOt-Bu), or potassium phosphate (K₃PO₄))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, the phosphine ligand, and the base.

-

Add piperidin-4-one hydrochloride and 4-fluoroiodobenzene to the flask.

-

Add the anhydrous solvent via syringe.

-

The reaction mixture is then heated to a temperature typically ranging from 80 to 110 °C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

-

The mixture is filtered through a pad of celite to remove the catalyst and inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques are employed for this purpose. Although specific spectral data for this compound is not widely published, the expected data based on its structure are outlined below. For comparison, publicly available data for the closely related compound 1-(4-Fluorophenyl)piperazine is provided.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO |

| Molecular Weight | 193.22 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 116247-98-4 |

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Multiplet | 2H | Aromatic CH (ortho to F) |

| ~ 6.9 - 7.0 | Multiplet | 2H | Aromatic CH (ortho to N) |

| ~ 3.4 - 3.6 | Triplet | 4H | -N-CH₂- (piperidine ring) |

| ~ 2.5 - 2.7 | Triplet | 4H | -CO-CH₂- (piperidine ring) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~ 208 - 210 | C=O (Ketone) |

| ~ 155 - 160 (d) | Aromatic C-F |

| ~ 147 - 149 | Aromatic C-N |

| ~ 118 - 120 (d) | Aromatic CH (ortho to N) |

| ~ 115 - 117 (d) | Aromatic CH (ortho to F) |

| ~ 50 - 52 | -N-CH₂- (piperidine ring) |

| ~ 40 - 42 | -CO-CH₂- (piperidine ring) |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 1710 - 1720 | C=O stretch (ketone) |

| ~ 1510 | C=C stretch (aromatic ring) |

| ~ 1220 - 1230 | C-F stretch (aromatic) |

| ~ 1150 - 1200 | C-N stretch (aryl amine) |

MS (Mass Spectrometry)

| m/z Value | Assignment |

| 193.09 | [M]⁺ (Molecular Ion) |

Biological and Pharmaceutical Relevance

This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. The piperidin-4-one moiety is a known pharmacophore that can be modified to interact with various biological targets.[2] The presence of the 4-fluorophenyl group can enhance metabolic stability and improve binding affinity to target proteins.

While the direct biological activity of this compound is not extensively documented, its importance lies in its role as a precursor to drugs with established therapeutic applications. For example, it is a key intermediate in the synthesis of certain antipsychotic and analgesic agents. The logical workflow for its utilization in drug discovery is depicted below.

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in pharmaceutical research and development. Its synthesis, primarily through N-arylation reactions like the Buchwald-Hartwig amination, provides access to a wide range of complex molecules with potential therapeutic value. This guide has provided an overview of its synthesis and characterization, offering a foundational resource for scientists engaged in the design and development of novel drugs targeting the central nervous system and other therapeutic areas. Further research into specific, optimized synthetic protocols and detailed characterization will continue to enhance the utility of this important chemical entity.

References

physical and chemical properties of 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Fluorophenyl)piperidin-4-one is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug discovery. As a member of the N-aryl piperidin-4-one class, this compound serves as a crucial building block for the synthesis of a wide array of bioactive molecules, particularly those targeting the central nervous system. Its unique structural features, including the fluorinated phenyl ring and the piperidin-4-one core, make it a valuable scaffold in the development of novel therapeutics for neurological disorders, such as analgesics and antidepressants.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its potential biological significance.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂FNO | [1] |

| Molecular Weight | 193.22 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| CAS Number | 116247-98-4 | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Spectral Data

Detailed experimental spectra for this compound are not widely published. However, based on the known spectral data of analogous N-aryl piperidin-4-ones, the following table outlines the expected characteristic spectral features.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluorophenyl ring, and the protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the fluorophenyl ring (showing C-F coupling), and the carbons of the piperidine ring. |

| IR Spectroscopy | A strong absorption band for the C=O (ketone) stretch, C-N stretching vibrations, and bands characteristic of the aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

The following protocols are based on established methods for the synthesis, purification, and analysis of N-aryl piperidin-4-one derivatives and can be adapted for this compound.

Synthesis: Modified Mannich Condensation

A common and effective method for the synthesis of 2,6-diaryl-piperidin-4-ones is the Mannich condensation.[3] A modified approach can be used for N-aryl piperidin-4-ones.

Materials:

-

4-Fluoroaniline

-

An appropriate dialkyl ketone (e.g., acetone, diethyl ketone)

-

Paraformaldehyde

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

Procedure:

-

In a round-bottom flask, dissolve 4-fluoroaniline and the dialkyl ketone in ethanol.

-

Add paraformaldehyde to the mixture.

-

Acidify the reaction mixture with a catalytic amount of hydrochloric acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification: Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the eluent (a mixture of hexane and ethyl acetate).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Analysis: Spectroscopic and Chromatographic Methods

Procedure:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) and record ¹H and ¹³C NMR spectra to confirm the structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound (e.g., using a KBr pellet) to identify the characteristic functional groups.

-

Mass Spectrometry (MS): Analyze the sample by mass spectrometry (e.g., ESI-MS) to determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product using a suitable HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

Biological Significance and Potential Signaling Pathways

Derivatives of N-aryl piperidines are known to interact with various biological targets within the central nervous system. Specifically, compounds with a fluorophenyl-piperidine scaffold have been investigated for their affinity and selectivity for dopamine (DAT) and serotonin (SERT) transporters.[4][5] While the specific biological targets of this compound have not been definitively identified in the available literature, its structural similarity to known monoamine transporter ligands suggests that it could potentially modulate neurotransmitter signaling.

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of the dopamine transporter, leading to an increase in synaptic dopamine levels. This mechanism is a common target for antidepressant and psychostimulant drugs.

Conclusion

This compound is a compound of significant interest to the medicinal chemistry community. While a complete experimental characterization is not yet publicly available, its established role as a synthetic intermediate for neurologically active compounds underscores its importance. The experimental protocols provided in this guide, derived from established methodologies for similar compounds, offer a solid foundation for its synthesis and characterization in a research setting. Further investigation into the specific biological targets and pharmacological properties of this and related compounds is warranted to fully elucidate their therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. e-journals.in [e-journals.in]

- 4. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the 1-(4-Fluorophenyl)piperidin-4-one Scaffold in Modulating Serotonergic Neurotransmission: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the mechanism of action of key neuropharmacological agents derived from the versatile 1-(4-Fluorophenyl)piperidin-4-one chemical scaffold. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuroscience, pharmacology, and medicinal chemistry. Herein, we dissect the biological activities of two prominent derivatives, Pimavanserin and Befiradol, which exemplify the therapeutic potential of this chemical core in targeting distinct serotonin receptor subtypes.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the synthesis of a diverse array of biologically active compounds. Its derivatives have shown significant promise in the development of therapeutics for central nervous system disorders, including psychosis, Parkinson's disease, and pain. This guide focuses on two well-characterized derivatives that highlight the scaffold's utility in achieving high target selectivity and specific pharmacological profiles: Pimavanserin, a selective 5-HT2A receptor inverse agonist, and Befiradol, a potent and selective 5-HT1A receptor full agonist.

Section 1: Pimavanserin - A Selective 5-HT2A Receptor Inverse Agonist

Pimavanserin (ACP-103) is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[1] Unlike conventional antipsychotics, Pimavanserin exhibits a unique mechanism of action, functioning as a selective inverse agonist and antagonist at the serotonin 5-HT2A receptor with minimal affinity for dopaminergic, adrenergic, or histaminergic receptors.[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro pharmacological profile of Pimavanserin at the human 5-HT2A receptor.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (Ki) | 0.087 nM | Radioligand Binding Assay ([3H]ketanserin) | High affinity for the 5-HT2A receptor.[2] |

| 9.3 (pKi) | Radioligand Binding Assay (membranes) | ||

| 9.70 (pKi) | Radioligand Binding Assay (whole cells) | ||

| Functional Potency (pIC50) | 8.7 | Cell-based Functional Assay (R-SAT) | Potent inverse agonist activity.[3] |

| Selectivity | ~30-fold selective for 5-HT2A over 5-HT2C | Various assays | Lesser affinity and potency at the 5-HT2C receptor (pKi of 8.80 in membranes, pIC50 of 7.1 in R-SAT).[3] |

Mechanism of Action and Signaling Pathways

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that canonically signals through the Gαq/11 pathway.[4] Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[4]

Pimavanserin acts as an inverse agonist, which means it not only blocks the effects of agonists like serotonin but also reduces the receptor's basal, constitutive activity in the absence of an agonist.[5] Interestingly, Pimavanserin exhibits biased signaling; it acts as an inverse agonist at the Gαi1 pathway while behaving as a neutral antagonist at the canonical Gαq/11 pathway.[6] The inverse agonism at the Gαi1-mediated pathway is thought to be crucial for its therapeutic effects.[6]

In addition to G protein-dependent signaling, the 5-HT2A receptor can also signal through a β-arrestin-mediated pathway, which is involved in receptor desensitization and internalization, and can also initiate distinct signaling cascades.[4]

Pimavanserin's inverse agonism on the 5-HT2A receptor, inhibiting the Gq/11 signaling pathway.

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human 5-HT2A receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.[7]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [3H]ketanserin (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound (Pimavanserin).

-

For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled competitor (e.g., 10 µM spiperone).

-

The final assay volume is typically 250 µL.

-

Incubate at room temperature for 60 minutes.[7]

-

-

Filtration and Counting:

-

Rapidly filter the assay mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.

-

Workflow for a [3H]ketanserin radioligand binding assay.

This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol monophosphate (IP1), a downstream product of the IP3 signaling cascade, to quantify Gq/11 pathway activation or inhibition.

-

Cell Preparation:

-

Plate cells stably expressing the human 5-HT2A receptor in a 384-well plate and incubate overnight.

-

-

Assay Protocol:

-

Prepare a stimulation buffer containing LiCl (to prevent IP1 degradation).

-

Add varying concentrations of the test compound (Pimavanserin) to the cells in the stimulation buffer and incubate to assess its effect on basal IP1 levels.

-

To measure antagonist activity, pre-incubate with the test compound before adding a 5-HT2A agonist.

-

Lyse the cells and add the HTRF detection reagents (IP1-d2 and an anti-IP1 antibody labeled with a fluorescent donor).[8]

-

-

Signal Detection:

-

Incubate at room temperature to allow for the binding of the detection reagents to IP1.

-

Read the plate on an HTRF-compatible reader. The FRET signal is inversely proportional to the amount of IP1 produced.

-

-

Data Analysis:

-

A decrease in the basal signal in the presence of Pimavanserin indicates inverse agonism. Calculate the pIC50 from the concentration-response curve.

-

Section 2: Befiradol - A Potent and Selective 5-HT1A Receptor Full Agonist

Befiradol (NLX-112) is an experimental drug being investigated for the treatment of L-DOPA-induced dyskinesia in Parkinson's disease.[9] It is a potent and highly selective full agonist for the serotonin 5-HT1A receptor.[9]

Quantitative Pharmacological Data

The following table summarizes the in vitro and in vivo pharmacological profile of Befiradol.

| Parameter | Value | Assay Type | Notes |

| Binding Affinity (Ki) | Nanomolar range | Radioligand Binding Assay | Potent binding to the 5-HT1A receptor.[10] |

| Functional Potency (EC50) | 150 ± 11 nM | β-arrestin 2 recruitment assay | [11] |

| In Vivo Efficacy (ED50) | 0.69 µg/kg (i.v.) | Reduction of dorsal raphe serotonergic neuron activity | Demonstrates potent in vivo target engagement.[12] |

| 0.62 µg/kg (i.v.) | Increase in mPFC pyramidal neuron discharge rate | [12] |

Mechanism of Action and Signaling Pathways

The 5-HT1A receptor is a GPCR that primarily couples to inhibitory G proteins of the Gi/o family.[13] Activation of the 5-HT1A receptor by an agonist like Befiradol leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[13] This, in turn, reduces the activity of protein kinase A (PKA).

Downstream of Gi/o activation, the βγ subunits of the G protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. The 5-HT1A receptor can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways, which are involved in cell survival and plasticity.[13][14]

Befiradol's agonism on the 5-HT1A receptor, leading to the inhibition of the adenylyl cyclase pathway.

Experimental Protocols

This functional assay measures the activation of G proteins by a GPCR agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

-

Membrane Preparation:

-

Prepare membranes from a tissue rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells expressing the receptor, as described for the radioligand binding assay.[15]

-

-

Assay Protocol:

-

In an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA), combine the membrane preparation (30-50 µg protein), GDP (e.g., 300 µM), and varying concentrations of the test compound (Befiradol).

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate at 30°C for 60 minutes.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[15][16]

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated increase in [35S]GTPγS binding and determine the EC50 and maximal efficacy (Emax) from the concentration-response curve.

-

Workflow for a [35S]GTPγS binding assay.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of highly selective and potent ligands for serotonin receptors. The distinct pharmacological profiles of Pimavanserin and Befiradol underscore the potential for subtle structural modifications to this core to achieve profound differences in biological activity, targeting either the 5-HT2A or 5-HT1A receptor with high specificity and engaging different downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative pharmacology, and key experimental methodologies for characterizing compounds based on this important chemical framework, offering a valuable resource for the continued development of novel therapeutics for neuropsychiatric disorders.

References

- 1. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of a Serotonin 2A Receptor Subtype of Schizophrenia Spectrum Disorders With Pimavanserin: The Sub-Sero Proof-of-Concept Trial Protocol [frontiersin.org]

- 3. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 4. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. The selective 5-HT1A receptor agonist, NLX-112, exerts anti-dyskinetic and anti-parkinsonian-like effects in MPTP-treated marmosets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Analogs and Derivatives of 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of analogs and derivatives of 1-(4-Fluorophenyl)piperidin-4-one. This core scaffold is a key pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial, antifungal, and central nervous system effects. This document details experimental protocols for synthesis and biological evaluation and presents quantitative data in structured tables for comparative analysis. Visualizations of key experimental workflows and signaling pathways are provided to facilitate understanding.

Synthesis of this compound Analogs

The synthesis of this compound and its derivatives often employs classical organic chemistry reactions, with the Mannich reaction being a prominent method for constructing the piperidin-4-one ring.[1][2] This one-pot condensation typically involves an amine, a ketone, and an aldehyde.[2]

General Synthetic Protocol: Mannich Reaction for 2,6-Diaryl-3-methyl-4-piperidones

A widely used method for synthesizing substituted piperidin-4-ones is the Mannich reaction.[3] The following is a general protocol for the synthesis of 2,6-diaryl-3-methyl-4-piperidones:

Materials:

-

Ethyl methyl ketone

-

Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ammonium acetate

-

Ethanol

Procedure:

-

A mixture of ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.1 mol), and a second aromatic aldehyde (0.1 mol) is prepared in ethanol.

-

Ammonium acetate (0.1 mol) is added to the mixture.

-

The reaction mixture is refluxed for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with ethanol and recrystallized from a suitable solvent (e.g., ethanol-acetone) to yield the pure 2,6-diaryl-3-methyl-4-piperidone.[4]

Yields for these reactions are typically in the range of 60-85%.[5]

Synthesis of 4-(4-Fluorophenyl)piperidine

A key intermediate for many derivatives is 4-(4-fluorophenyl)piperidine. A common synthetic route is the reduction of a tetrahydropyridine precursor.[6]

Materials:

-

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

-

Palladium hydroxide on carbon (Pd(OH)₂/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine is dissolved in methanol.

-

Pd(OH)₂/C is added to the solution.

-

The suspension is hydrogenated under pressure (e.g., 200 psi) in a stainless steel bomb for an extended period (e.g., 48 hours).

-

The reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-(4-fluorophenyl)piperidine.[6]

Biological Activities and Structure-Activity Relationships

Derivatives of this compound exhibit a broad range of pharmacological activities. The nature and position of substituents on the piperidine ring and the N-phenyl group significantly influence their biological profiles.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal potential of piperidin-4-one derivatives.[5][7][8] The introduction of different substituents on the aryl rings at the 2 and 6 positions, as well as modifications at the 3 and 5 positions of the piperidine ring, can modulate the antimicrobial spectrum and potency. The minimum inhibitory concentration (MIC) is a common measure of the efficacy of these compounds against various pathogens.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Piperidin-4-one Derivatives

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus flavus | Candida-51 | Reference |

| 5h | - | close to streptomycin | - | - | - | [7] |

| 5g | - | - | - | Potent | - | [7] |

| 5j | - | - | - | - | Potent | [7] |

| 3 | 32-128 | - | >512 | - | 32-128 | [9] |

| 5 | 32-128 | - | >512 | - | 32-64 | [9] |

| 6 | 32-128 | - | >512 | - | 32-64 | [9] |

| 7 | 32-128 | - | >512 | - | 32-64 | [9] |

Central Nervous System Activity

Analogs of this compound are known to interact with key proteins in the central nervous system, including the dopamine transporter (DAT) and serotonin receptors (e.g., 5-HT₂A).[10][11] These interactions are highly dependent on the specific structural features of the molecules.

Table 2: Receptor Binding Affinities (Ki, nM) of Selected Piperidine Derivatives

| Compound | DAT | 5-HT₂A | 5-HT₂C | Reference |

| 20a-d | 3-382 | - | - | [10] |

| Unsubstituted | - | 8-66 | - | [11] |

| 3-Cl derivative | - | 8-66 | - | [11] |

| 2-OCH₃ derivative | - | - | - | [11] |

| 3-Cl derivative (5-HT1A) | 70-107 | - | - | [11] |

| 2-OCH₃ derivative (5-HT1A) | 24-143 | - | - | [11] |

| FG-18 | - | - | 17 | [12] |

| FG-8 | - | - | 46 | [12] |

| FG-14 | - | 430 | 72 | [12] |

| FG-7 (5-HT1A) | 54 | - | - | [12] |

| FG-16 (5-HT1A) | 25 | - | - | [12] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial or fungal strains.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

96-well microtiter plates.

-

Standard antibiotics for positive control (e.g., Ampicillin, Fluconazole).[9]

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth with microorganism only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria, 30°C for 48 hours for fungi).[9]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

-

Cell membranes or whole cells expressing the target receptor (e.g., DAT or 5-HT₂A).

-

Radiolabeled ligand specific for the receptor.

-

Test compounds at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the receptor preparation with the radiolabeled ligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

-

The Ki value (inhibitory constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflows

Caption: A generalized workflow for the synthesis, screening, and analysis of this compound derivatives.

Signaling Pathways

Caption: Simplified schematic of dopamine transporter (DAT) inhibition by a this compound analog.

Caption: The 5-HT₂A receptor signaling pathway, a potential target for this compound derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. oarjbp.com [oarjbp.com]

- 3. researchgate.net [researchgate.net]

- 4. thaiscience.info [thaiscience.info]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of 1-(4-Fluorophenyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)piperidin-4-one, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. This document details its chemical structure, physicochemical properties, spectral data, and a general synthetic approach. As a versatile scaffold, this compound serves as a critical building block in the development of novel therapeutic agents, including analgesics and antidepressants. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug discovery.

Chemical Identity and Molecular Structure

CAS Number: 116247-98-4

Molecular Formula: C₁₁H₁₂FNO

Molecular Weight: 193.22 g/mol

The molecular structure of this compound consists of a piperidin-4-one ring system where the nitrogen atom is substituted with a 4-fluorophenyl group. This substitution is crucial for modulating the pharmacological activity of its derivatives.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below.

| Property | Value |

| Appearance | Yellow solid |

| Purity | ≥ 95% (NMR) |

| Storage Conditions | Store at 0-8°C |

NMR Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 7.00-7.10 (m, 2H): Aromatic protons ortho to the fluorine atom.

-

δ 6.90-6.98 (m, 2H): Aromatic protons meta to the fluorine atom.

-

δ 3.50-3.60 (t, 4H): Protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6).

-

δ 2.60-2.70 (t, 4H): Protons on the piperidine ring adjacent to the carbonyl group (positions 3 and 5).

¹³C NMR (100 MHz, CDCl₃):

-

δ 208.0-210.0: Carbonyl carbon (C4).

-

δ 158.0-162.0 (d, J ≈ 240 Hz): Carbon of the fluorophenyl ring attached to fluorine.

-

δ 145.0-148.0: Quaternary carbon of the fluorophenyl ring attached to the nitrogen.

-

δ 118.0-120.0 (d, J ≈ 22 Hz): Aromatic carbons ortho to the fluorine.

-

δ 115.0-116.0 (d, J ≈ 7 Hz): Aromatic carbons meta to the fluorine.

-

δ 50.0-52.0: Carbons of the piperidine ring adjacent to the nitrogen (C2 and C6).

-

δ 40.0-42.0: Carbons of the piperidine ring adjacent to the carbonyl group (C3 and C5).

Synthesis

The synthesis of this compound is typically achieved through the condensation of 4-fluoroaniline with a suitable precursor of the piperidin-4-one core. A general and widely applicable method is the aza-Michael addition.

General Synthetic Workflow

References

solubility and stability of 1-(4-Fluorophenyl)piperidin-4-one in different solvents

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Fluorophenyl)piperidin-4-one

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anticipated solubility and stability of this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide synthesizes information from the physicochemical properties of the compound and the known characteristics of structurally similar piperidine derivatives. Detailed, generalized experimental protocols are provided to enable researchers to determine precise quantitative data for solubility and stability, crucial for formulation development, process optimization, and regulatory compliance.

Introduction

This compound is a versatile synthetic intermediate widely utilized in the development of various therapeutic agents. A thorough understanding of its solubility and stability is paramount for ensuring consistent product quality, predicting its behavior in various formulations, and establishing appropriate storage conditions. This guide outlines the predicted solubility profile and a comprehensive strategy for evaluating the stability of this compound under various stress conditions, in line with regulatory expectations.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility and stability behavior.

| Property | Value/Prediction | Source/Rationale |

| Molecular Formula | C₁₁H₁₂FNO | - |

| Molecular Weight | 193.22 g/mol | - |

| Appearance | Yellow solid | [1] |

| pKa (predicted) | ~8-9 | The piperidine nitrogen is basic. The exact pKa is influenced by the electron-withdrawing effect of the ketone and the fluorophenyl group. |

| LogP (predicted) | ~1.5 - 2.5 | The presence of the fluorophenyl and piperidine rings contributes to its lipophilicity, while the ketone provides some polarity. This suggests moderate lipophilicity. |

Solubility Profile

Predicted Qualitative Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Ethanol, Methanol, Isopropanol | High | The ketone and the nitrogen atom in the piperidine ring can act as hydrogen bond acceptors. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected. |

| Aromatic | Toluene, Benzene | Moderate to High | The fluorophenyl group suggests good compatibility with aromatic rings. |

| Nonpolar | Hexane, Cyclohexane | Limited to Moderate | The overall polarity of the molecule may limit solubility in highly nonpolar solvents. |

| Aqueous | Water, Buffered Solutions | Low (pH-dependent) | Solubility is expected to be low in neutral water but should increase significantly in acidic conditions due to the protonation of the basic piperidine nitrogen. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Vials with tight-fitting caps

-

Constant temperature shaker

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. The objective is to have undissolved solid remaining after equilibrium is reached.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

-

Quantification: Prepare a calibration curve using standards of known concentrations to accurately determine the solubility.

Data Presentation:

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | ||

| Ethanol | ||

| Acetonitrile | ||

| Dichloromethane | ||

| Toluene | ||

| Hexane | ||

| Water (pH 7.0) | ||

| 0.1 N HCl (pH 1.0) |

Stability Profile

A comprehensive stability testing program, including forced degradation studies, is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[3][4]

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products.[3][5]

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

General Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the stress conditions outlined in Table 2.

-

Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method.

-

Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Experimental Conditions |

| Acid Hydrolysis | 0.1 N HCl at 60°C |

| Base Hydrolysis | 0.1 N NaOH at 60°C |

| Neutral Hydrolysis | Water at 60°C |

| Oxidation | 3% H₂O₂ at room temperature |

| Photostability | Expose solid and solution to UV and visible light (ICH Q1B) |

| Thermal Stress | Expose solid to dry heat (e.g., 80°C) |

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH guidelines to establish a retest period or shelf life.[6][7][8]

Protocol Outline:

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24 months

-

Accelerated: 0, 3, 6 months[9]

-

-

Parameters to be Tested: Appearance, Assay, Degradation Products.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying this compound and its degradation products.[10][11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

Objective: To develop an RP-HPLC method capable of separating this compound from its potential process-related impurities and degradation products.

Proposed Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 238 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualized Workflows

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Workflow for Forced Degradation Study

Caption: Logical workflow for conducting forced degradation studies.

Conclusion

While specific published data on the solubility and stability of this compound is scarce, this guide provides a robust framework for its characterization based on its physicochemical properties and established analytical methodologies. The predicted high solubility in polar organic solvents and pH-dependent aqueous solubility, along with the outlined protocols for equilibrium solubility determination, forced degradation, and stability-indicating HPLC analysis, offer a comprehensive starting point for researchers. The experimental determination of these parameters is critical for the successful development and formulation of drug products containing this important intermediate.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acdlabs.com [acdlabs.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. Stability testing protocols | PPTX [slideshare.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. japsonline.com [japsonline.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Spectroscopic and Synthetic Profile of 1-(4-Fluorophenyl)piperidin-4-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a general synthetic approach for the versatile chemical intermediate, 1-(4-Fluorophenyl)piperidin-4-one. This compound serves as a crucial building block in the development of various pharmaceutical agents, particularly those targeting the central nervous system. Due to the limited availability of a complete, unified experimental dataset in publicly accessible literature, this document compiles and presents predicted spectroscopic data alongside experimental data from closely related analogs to offer a valuable resource for researchers in the field.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data for analogous compounds is available, a complete experimental dataset for the title compound has not been identified in a single, peer-reviewed source. Therefore, predicted data and data from structurally similar molecules are presented to guide analytical and synthetic efforts.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Assignment | Source |

| ¹³C | 208.0 | C=O (Piperidinone C4) | Predicted |

| ¹³C | 158.0 (d, J=240 Hz) | C-F (Fluorophenyl C4') | Predicted |

| ¹³C | 148.0 | C-N (Fluorophenyl C1') | Predicted |

| ¹³C | 118.0 (d, J=8 Hz) | CH (Fluorophenyl C2', C6') | Predicted |

| ¹³C | 115.5 (d, J=22 Hz) | CH (Fluorophenyl C3', C5') | Predicted |

| ¹³C | 52.0 | CH₂ (Piperidinone C2, C6) | Predicted |

| ¹³C | 41.0 | CH₂ (Piperidinone C3, C5) | Predicted |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Source |

| ~1720 | Strong | C=O Stretch (Ketone) | General data for 4-piperidones |

| ~1600, ~1510 | Medium-Strong | C=C Stretch (Aromatic) | General data for p-substituted fluorobenzenes |

| ~1220 | Strong | C-F Stretch (Aromatic) | General data for p-substituted fluorobenzenes |

| ~1250 | Medium | C-N Stretch (Aryl amine) | General data for N-aryl piperidines |

| ~2950-2850 | Medium | C-H Stretch (Aliphatic) | General data for piperidines |

| ~3100-3000 | Weak | C-H Stretch (Aromatic) | General data for aromatic compounds |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment | Source |

| 193 | High | [M]⁺ (Molecular Ion) | Predicted based on molecular weight |

| 165 | Medium | [M - CO]⁺ | Predicted fragmentation |

| 122 | High | [M - C₄H₆NO]⁺ | Predicted fragmentation |

| 95 | Medium | [C₆H₄F]⁺ | Predicted fragmentation |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a single source. However, the following are generalized procedures commonly employed for the characterization of piperidin-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 300, 400, or 500 MHz spectrometer. The sample would be dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed as a solution in a suitable solvent (e.g., chloroform). The spectrum would typically be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis or electrospray ionization (ESI) for accurate mass determination. For EI-MS, the sample would be introduced into the ion source, and the resulting fragmentation pattern would be analyzed. For ESI-MS, the sample would be dissolved in a suitable solvent and infused into the spectrometer to determine the accurate molecular weight.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a 1-aryl-piperidin-4-one derivative like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound. While a complete experimental dataset for this specific molecule remains to be published in a consolidated form, the compiled predicted data and generalized protocols provide a strong starting point for its synthesis and analysis.

Potential Therapeutic Targets of 1-(4-Fluorophenyl)piperidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-fluorophenyl)piperidin-4-one scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of biologically active compounds.[1][2] Its derivatives have shown promise in targeting a wide array of proteins and pathways implicated in various diseases, from neurological disorders to cancer and infectious diseases. This technical guide provides an in-depth overview of the potential therapeutic targets of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Central Nervous System (CNS) Targets

Derivatives of this compound have been extensively investigated for their effects on the central nervous system, particularly in the development of analgesics, antidepressants, and antipsychotics.[1][3]

Serotonin Receptors

5-HT2A Receptor: The 5-hydroxytryptamine 2A (5-HT2A) receptor is a key target for antipsychotic drugs. The derivative ACP-103, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, has been identified as a potent 5-HT2A receptor inverse agonist.[4] This compound competitively antagonized the binding of [3H]ketanserin to human 5-HT2A receptors with high affinity.[4] Its pharmacological profile suggests potential utility as an antipsychotic agent.[4]

5-HT4 Receptor: The 5-HT4 receptor is a target for prokinetic agents used to treat gastrointestinal disorders. A series of novel benzamide derivatives modifying the 4-fluorophenylalkyl moiety of cisapride were synthesized and evaluated as 5-HT4 receptor agonists.[5] These efforts aimed to develop compounds with high 5-HT4 receptor binding affinity and low affinity for the hERG channel to minimize cardiac side effects.[5]

Selective Serotonin Reuptake Inhibitors (SSRIs): The serotonin transporter (SERT) is the primary target for SSRI antidepressants. Novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have been synthesized and shown to exhibit potent 5-HT reuptake inhibition.[6] The most promising compound from this series, A20, demonstrated good pharmacokinetic properties and antidepressant effects in vivo.[6]

Dopamine Reuptake Inhibition

A derivative, (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone (MP-10), has been identified as a highly selective and potent dopamine reuptake inhibitor.[7] It functions by blocking the reuptake of dopamine in the brain, leading to increased dopamine levels.[7] While it also inhibits norepinephrine and serotonin reuptake, it does so to a lesser extent.[7]

Opioid Receptors

The phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands.[3] Derivatives have been designed as highly potent and selective mu-opioid receptor (MOR) agonists.[8] One such analog, compound 23, demonstrated a Ki of 0.0034 nM for the MOR.[8]

Anticancer Targets

The piperidin-4-one nucleus is a valuable pharmacophore for the development of anticancer agents.[9][10]

Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a crucial enzyme in DNA single-strand break repair, and its inhibition is a validated strategy for treating certain cancers, particularly those with BRCA mutations.[11] A series of novel piperidine-based benzamide derivatives have been designed as potent PARP-1 inhibitors.[11] Compounds 6a and 15d from this series exhibited excellent inhibitory activity against PARP-1 with IC50 values of 8.33 nM and 12.02 nM, respectively.[11] These compounds also demonstrated potent antiproliferative effects against the MDA-MB-436 breast cancer cell line.[11]

Caption: Signaling pathway of PARP-1 inhibition by a piperidine derivative leading to apoptosis.

Anti-infective Targets

Mycobacterium tuberculosis MenA

MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] This pathway is crucial for the survival of the bacterium, making MenA a validated drug target.[12] A series of piperidine derivatives were synthesized and evaluated as MenA inhibitors, with the goal of improving their potency and drug-like properties for the treatment of tuberculosis.[12]

Caption: Inhibition of the Menaquinone Biosynthesis Pathway.

Metabolic Disease Targets

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. It has emerged as a therapeutic target for metabolic dysfunction-associated steatohepatitis (MASH).[13] A novel 1-(4-aminophenylacetyl)piperidine derivative, V15, has been identified as a potent and selective FXR partial agonist.[13] It demonstrated an EC50 value of 0.67 nM with 81.3% maximum efficacy compared to obeticholic acid.[13] V15 was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in a mouse model of MASH.[13]

Quantitative Data Summary

| Compound/Series | Target | Assay Type | Quantitative Data | Reference |

| ACP-103 | 5-HT2A Receptor | Radioligand Binding ([3H]ketanserin) | pKi = 9.3 (membranes), 9.70 (whole cells) | [4] |

| Piperidine-based benzamide (6a) | PARP-1 | Enzyme Inhibition | IC50 = 8.33 nM | [11] |

| Piperidine-based benzamide (15d) | PARP-1 | Enzyme Inhibition | IC50 = 12.02 nM | [11] |

| Piperidine-based benzamide (15d) | MDA-MB-436 cells | Antiproliferative | IC50 = 6.99 µM | [11] |

| Phenylalkylpiperidine (23) | Mu-Opioid Receptor (MOR) | Radioligand Binding | Ki = 0.0034 nM | [8] |

| Phenylalkylpiperidine (23) | Mu-Opioid Receptor (MOR) | Functional Assay | EC50 = 0.68 nM | [8] |

| 1-(4-aminophenylacetyl)piperidine (V15) | Farnesoid X Receptor (FXR) | Functional Assay | EC50 = 0.67 nM (81.3% efficacy vs OCA) | [13] |

| Piperidinol (4b) | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC = 1.4 µg/mL | [14] |

| Piperidinol (4m) | M. tuberculosis | Minimum Inhibitory Concentration (MIC) | MIC = 1.7 µg/mL | [14] |

Experimental Protocols

PARP-1 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against PARP-1.

Methodology: The inhibitory activity of the synthesized piperidine-based benzamide derivatives against PARP-1 was evaluated using a commercially available PARP-1 inhibitor assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Test compounds were incubated with recombinant human PARP-1 enzyme, activated DNA, and a histone-coated plate. The reaction was initiated by the addition of biotinylated NAD+. After incubation, the plate was washed, and the amount of incorporated biotin was detected using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate. The absorbance was measured at 450 nm, and the IC50 values were calculated from the dose-response curves.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy (1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(4-Fluorophenyl)piperidin-4-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a versatile heterocyclic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural motif, featuring a piperidine ring and a fluorophenyl group, is prevalent in numerous pharmaceuticals and clinical candidates. The fluorine substituent can enhance metabolic stability and binding affinity, while the piperidine core provides a scaffold for diverse chemical modifications. These application notes provide a comprehensive overview of the synthetic utility and biological applications of this compound, complete with detailed experimental protocols and quantitative data to guide researchers in their drug discovery and development endeavors. This versatile compound is a key intermediate in the development of analgesics, antidepressants, and treatments for neurological disorders.[1][2]

Synthetic Applications and Protocols

The chemical reactivity of the ketone and the secondary amine of the piperidine ring makes this compound a valuable starting material for a variety of chemical transformations. Key reactions include N-alkylation, reductive amination, and reactions involving the ketone functionality to generate diverse libraries of compounds for biological screening.

Protocol 1: N-Alkylation of this compound to Synthesize 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol

This protocol details the synthesis of a tertiary amine derivative through N-alkylation, followed by a Grignard reaction at the ketone.

Workflow for N-Alkylation and Grignard Reaction

Caption: Synthetic pathway for 1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol.

Materials:

-

This compound

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1-Bromo-4-fluorobenzene

-

Magnesium turnings

-

Iodine crystal

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Diethyl ether

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: N-Alkylation

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-benzyl-4-(4-fluorophenyl)piperidin-4-one.

Part B: Grignard Reaction [2]

-

Activate magnesium turnings (1.05 eq) with a crystal of iodine in anhydrous THF under an inert atmosphere.

-

Add a small portion of 1-bromo-4-fluorobenzene (1.0 eq) to initiate the Grignard reagent formation. Once the reaction starts, add the remaining 1-bromo-4-fluorobenzene dropwise to maintain a gentle reflux.

-

After the magnesium is consumed, cool the Grignard reagent to 0°C.

-

Add a solution of 1-benzyl-4-(4-fluorophenyl)piperidin-4-one from Part A (0.5-0.6 eq) in anhydrous THF dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for at least 2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether and then ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol.[2]

Biological Applications and Protocols

Derivatives of this compound have shown significant potential in various therapeutic areas, including as central nervous system agents and antimicrobial compounds.

Application 1: Dopamine Transporter (DAT) Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of the dopamine transporter (DAT), which are of interest for the treatment of neuropsychiatric disorders.

Dopamine Transporter Inhibition Pathway

Caption: Mechanism of DAT inhibition by this compound derivatives.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol is used to determine the binding affinity of synthesized compounds to the dopamine transporter.

Materials:

-

Rat striatal tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[³H]WIN 35,428 (radioligand)

-

Test compounds (derivatives of this compound)

-

Cocaine (for non-specific binding determination)

-

Glass fiber filters

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove debris, and then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with [³H]WIN 35,428 and varying concentrations of the test compound.

-

Incubation: Incubate at 4°C for 2-3 hours to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

Application 2: Antimicrobial Agents

Various derivatives of piperidin-4-one have demonstrated significant antibacterial and antifungal activities.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][3]

Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized piperidin-4-one derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare serial two-fold dilutions in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activity data for various derivatives of piperidin-4-one.

Table 1: Antimicrobial Activity of Piperidin-4-one Derivatives (MIC in µg/mL) [1]

| Compound | S. aureus | B. subtilis | E. coli | K. pneumoniae | C. albicans |

| Derivative A | 64 | 32 | 128 | 256 | 32 |

| Derivative B | 32 | 16 | 64 | 128 | 16 |

| Derivative C | 128 | 64 | 256 | 512 | 64 |

| Ampicillin | 0.5 | 0.25 | 2 | 4 | - |

| Fluconazole | - | - | - | - | 8 |

Note: The specific structures of Derivatives A, B, and C are proprietary to the cited research but are all derived from a piperidin-4-one scaffold.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of compounds targeting a range of biological entities, from CNS receptors to microbial pathogens, highlights its importance in drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the chemical space around this privileged core structure and to develop novel therapeutic agents.

References

Application Notes and Protocols: 1-(4-Fluorophenyl)piperidin-4-one as a Versatile Building Block for Novel Heterocycles

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Fluorophenyl)piperidin-4-one is a valuable and versatile starting material in medicinal chemistry for the synthesis of a diverse array of novel heterocyclic compounds. Its piperidone core provides a flexible scaffold that can be readily modified, while the 4-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive heterocycles derived from this compound: Spiro-oxindole-pyrrolizidines with potent anticancer activity and Pyrazolo[4,3-c]pyridines as kinase inhibitors.

Application Note 1: Synthesis of Spiro-oxindole-pyrrolizidine Derivatives as Anticancer Agents

Spiro-oxindoles are a class of compounds that have demonstrated significant potential as anticancer agents. The unique three-dimensional spiro architecture allows for precise orientation of functional groups, leading to high-affinity interactions with various biological targets. One prominent mechanism of action for anticancer spiro-oxindoles is the inhibition of the p53-MDM2 protein-protein interaction. By disrupting this interaction, the tumor suppressor protein p53 is stabilized, leading to cell cycle arrest and apoptosis in cancer cells. Another observed mechanism is the induction of apoptosis through the activation of effector caspases, such as caspase-3.